molecular formula C11H16N2O2 B7795759 2-(4-Aminophenoxy)-N-propylacetamide

2-(4-Aminophenoxy)-N-propylacetamide

Cat. No.: B7795759
M. Wt: 208.26 g/mol
InChI Key: XHBKDCRXIAMMNO-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)-N-propylacetamide is an organic compound that features an aminophenoxy group attached to a propylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)-N-propylacetamide typically involves the reaction of 4-aminophenol with propylacetamide under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminophenoxy)-N-propylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)-N-propylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can also induce apoptosis in cancer cells by disrupting cellular pathways and promoting cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)-2,6-dimethylaniline: Similar structure but with additional methyl groups.

    10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Contains a larger aromatic system and different functional groups.

    2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Features a bisphenol structure with aminophenoxy groups

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2-(4-aminophenoxy)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBKDCRXIAMMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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